3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE
Overview
Description
3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of fluorine, morpholine, benzoxadiazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the reaction of an appropriate diamine with nitrous acid, followed by cyclization.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by morpholine.
Sulfonamide Formation: The final step involves the reaction of the benzoxadiazole derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or fluorescent probes.
Biological Studies: The compound can be used as a tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-[(1R)-2-(4-morpholinyl)-1-phenylethyl]benzenesulfonamide: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.
3,5-Difluoro-4-(morpholin-4-yl)aniline: Another related compound with a similar morpholine and fluorine substitution pattern.
Uniqueness
3,4-DIFLUORO-N~1~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to the presence of the benzoxadiazole core, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-difluoro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O4S/c17-11-2-1-10(9-12(11)18)27(23,24)21-13-3-4-14(16-15(13)19-26-20-16)22-5-7-25-8-6-22/h1-4,9,21H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIQVPPHSKLPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NS(=O)(=O)C4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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